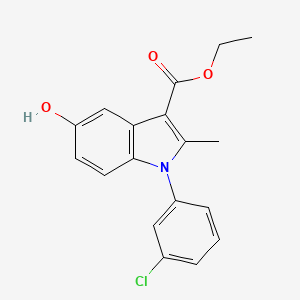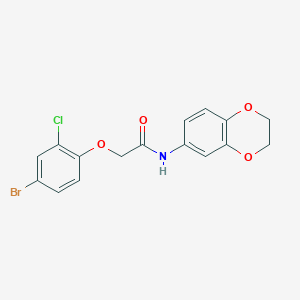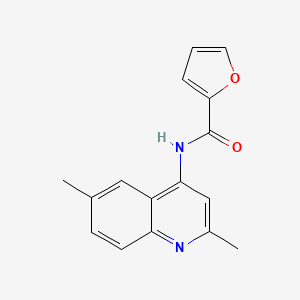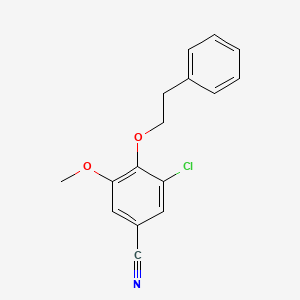
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. This compound has gained popularity as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.
Mécanisme D'action
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the brain and throughout the body. This compound binds to these receptors and activates them, leading to a range of physiological effects.
Biochemical and Physiological Effects:
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been shown to produce a range of effects on the body, including altered perception, mood, and cognitive function. It can also affect heart rate, blood pressure, and body temperature. Additionally, ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been shown to have analgesic and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in scientific research is its potency and selectivity for the cannabinoid receptors, which allows for precise manipulation of the endocannabinoid system. However, its recreational use and potential for abuse can pose ethical and safety concerns in laboratory settings.
Orientations Futures
There are several potential future directions for research on ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate and other synthetic cannabinoids. These include investigating their therapeutic potential in the treatment of various diseases, exploring their effects on the developing brain, and developing new compounds with improved selectivity and safety profiles. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on human health.
In conclusion, ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has potential applications in scientific research. It acts as a potent agonist of the cannabinoid receptors and has been shown to produce a range of physiological effects. While it has advantages in laboratory settings, its recreational use and potential for abuse pose ethical and safety concerns. Future research on synthetic cannabinoids could lead to new therapeutic applications and improved safety profiles.
Méthodes De Synthèse
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be synthesized using several methods, including the reaction of 1-(3-chlorophenyl) ethanone with 2-methylindole-3-carboxaldehyde in the presence of a base and an oxidizing agent. Another method involves the reaction of 1-(3-chlorophenyl) propanone with 2-methylindole-3-carboxaldehyde in the presence of a base and a reducing agent.
Applications De Recherche Scientifique
Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been used in scientific research to study the endocannabinoid system and its effects on various physiological processes such as pain, appetite, and mood. It has also been used to investigate the potential therapeutic applications of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and multiple sclerosis.
Propriétés
IUPAC Name |
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-23-18(22)17-11(2)20(13-6-4-5-12(19)9-13)16-8-7-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCOJWJVFMPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5177545.png)

![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]benzamide](/img/structure/B5177567.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5177582.png)
![1-(4-nitrophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5177585.png)


![N-[4-({[4-(6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5177600.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5177618.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)
![6-(3-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5177637.png)

